![molecular formula C15H11Cl2IN2OS B4084465 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide](/img/structure/B4084465.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide
Overview
Description
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide, also known as DAIT, is a chemical compound that has been synthesized for its potential use in scientific research. DAIT is a member of the benzamide family and is a derivative of the well-known compound, GW 501516.
Mechanism of Action
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide's mechanism of action involves its interaction with PPARδ. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide binds to the ligand-binding domain of PPARδ, causing a conformational change that allows it to recruit coactivator proteins and activate the transcription of target genes.
Biochemical and Physiological Effects:
Studies have shown that N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide can increase fatty acid oxidation and glucose uptake in skeletal muscle cells, which may have potential therapeutic applications in the treatment of metabolic disorders. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide has also been shown to reduce inflammation in macrophages, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide in lab experiments is its specificity for PPARδ. This allows researchers to study the role of PPARδ in various biological processes. However, one limitation of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide.
Future Directions
There are several future directions for research involving N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide. One direction is the development of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide analogs that have improved efficacy and reduced toxicity. Another direction is the study of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide's potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Finally, the role of PPARδ in various biological processes, such as inflammation and cancer, can be further studied using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide as a tool.
In conclusion, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide is a chemical compound that has been synthesized for its potential use in scientific research. Its specificity for PPARδ makes it a valuable tool for studying the role of PPARδ in various biological processes. Further research is needed to determine its potential therapeutic applications and to develop safer analogs.
Scientific Research Applications
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide has been synthesized for its potential use in scientific research. It has been found to have an affinity for the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a role in lipid metabolism, glucose homeostasis, and inflammation. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide has been shown to activate PPARδ, which may have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2IN2OS/c1-8-2-3-9(6-12(8)18)14(21)20-15(22)19-13-5-4-10(16)7-11(13)17/h2-7H,1H3,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJKITQLPGCLMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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